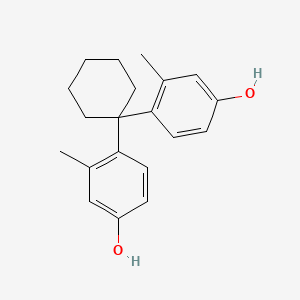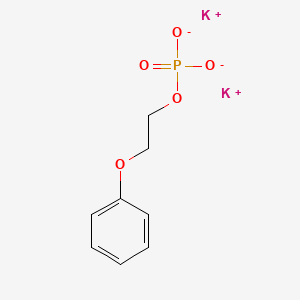
Manganese diisononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese diisononanoate is a chemical compound with the formula C18H34MnO4. It is a manganese salt of diisononanoic acid, which is a branched-chain carboxylic acid. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a catalyst in certain chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese diisononanoate can be synthesized through the reaction of manganese salts with diisononanoic acid. One common method involves the reaction of manganese(II) acetate with diisononanoic acid in an organic solvent under reflux conditions. The reaction typically proceeds as follows:
Mn(CH3COO)2+2C9H19COOH→Mn(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using similar methods but with optimized conditions to increase yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Manganese diisononanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under certain conditions.
Substitution: It can participate in substitution reactions where the diisononanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products
Oxidation: Manganese dioxide (MnO2) is a common product.
Reduction: Manganese metal (Mn) can be obtained.
Substitution: Various manganese complexes with different ligands can be formed.
Aplicaciones Científicas De Investigación
Manganese diisononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of coatings, plastics, and other materials due to its catalytic properties.
Mecanismo De Acción
The mechanism by which manganese diisononanoate exerts its effects often involves the coordination of the manganese ion with various substrates. This coordination can facilitate redox reactions, where the manganese ion cycles between different oxidation states. The molecular targets and pathways involved depend on the specific application but often include interactions with organic molecules and other metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Manganese acetate: Similar in that it is also a manganese salt but with acetic acid.
Manganese stearate: Another manganese salt with a long-chain carboxylic acid.
Manganese oxalate: A manganese salt with oxalic acid.
Uniqueness
Manganese diisononanoate is unique due to its branched-chain structure, which can provide different solubility and reactivity properties compared to other manganese salts. This makes it particularly useful in applications where specific catalytic properties are required.
Propiedades
Número CAS |
29826-51-5 |
|---|---|
Fórmula molecular |
C18H34MnO4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)



![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)






